Desacetoxy Chloro Famciclovir is a chemical compound with the molecular formula and a molecular weight of 297.74 g/mol. It is categorized as an anti-herpetic agent and is primarily recognized for its role in pharmaceutical applications, particularly in the treatment of viral infections such as herpes simplex virus and varicella-zoster virus. The compound is a derivative of Famciclovir, which is widely used in clinical settings for its antiviral properties .
Desacetoxy Chloro Famciclovir exhibits significant antiviral activity, particularly against herpes viruses. Its mechanism of action involves inhibition of viral DNA synthesis through competitive inhibition of viral DNA polymerase. This action prevents the replication of viral DNA, thereby reducing the viral load in infected cells. Studies have shown that Desacetoxy Chloro Famciclovir is effective in vitro against various strains of herpes simplex virus and varicella-zoster virus, making it a potential candidate for further development in antiviral therapies .
The synthesis of Desacetoxy Chloro Famciclovir typically involves several steps starting from precursors related to Famciclovir. Common methods include:
Desacetoxy Chloro Famciclovir has potential applications in:
Interaction studies involving Desacetoxy Chloro Famciclovir focus on its binding affinity to viral enzymes and cellular receptors. Research indicates that it interacts specifically with viral DNA polymerase, inhibiting its activity effectively. Additionally, studies have explored its pharmacokinetics and metabolism in biological systems to understand how it interacts with human enzymes and transporters, which could influence its therapeutic efficacy and safety profile .
Several compounds exhibit structural and functional similarities to Desacetoxy Chloro Famciclovir. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Desacetoxy Chloro Famciclovir | Anti-herpetic agent; derivative of Famciclovir | |
| Famciclovir | Parent compound; effective against herpes viruses | |
| Acyclovir | Established antiviral; different structure | |
| Valacyclovir | Prodrug form; improved bioavailability |
Desacetoxy Chloro Famciclovir stands out due to its unique chloro substitution, which may enhance its binding properties compared to other similar compounds, potentially leading to improved efficacy against specific viral strains .
The synthesis of Desacetoxy Chloro Famciclovir derivatives hinges on regioselective alkylation at the purine N-9 position, a process historically complicated by competing N-7 isomer formation. A breakthrough five-step protocol, as described in US Patent 20060264629, begins with 2-amino-6-chloropurine (1), which undergoes alkylation with 1,2-dibromoethane in dimethylformamide (DMF) under reflux conditions. This step achieves a 15–20:1 ratio of N-9 to N-7 isomers, a significant improvement over prior methods. Subsequent malonate coupling forms diethyl 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-malonate (3), followed by diol reduction and catalytic hydrogenation to remove the chloro substituent.
A parallel approach from Vascuri Janardhana Rao et al. introduces 4-amino-2-hydroxymethyl-1-butanol (1) as a pivotal intermediate, enabling the synthesis of N-(2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl)formamide (4). This method circumvents traditional cyclization challenges by employing formamide-protected intermediates, achieving >90% regioselectivity for the N-9 position.
Table 1: Comparative Analysis of Synthetic Routes
The biosynthetic cascade for Desacetoxy Chloro Famciclovir derivatives relies on strategically functionalized intermediates that dictate reaction trajectories:
2-Amino-6-chloro-(2-bromoethyl)purine (2): Generated via potassium carbonate-mediated alkylation, this bromoethyl intermediate enables precise chain elongation while preserving the purine core. Its crystalline stability facilitates large-scale purification through methanol recrystallization.
4-Azido-2-hydroxymethyl-1-butanol (7): A novel azido intermediate introduced by Rao et al., this compound undergoes Staudinger reduction to yield 4-amino-2-hydroxymethyl-1-butanol (1), circumventing side reactions associated with ester protecting groups.
Diethyl 1,3-malonate Derivatives: These intermediates serve dual roles as carbon chain extenders and hydrogenolysis substrates. For example, diethyl 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-malonate (3) undergoes selective hydrogenation at 60 psi H₂ to produce the corresponding diol.
The interplay between these intermediates is critical for avoiding pyrrolidine byproducts, a common issue when using ester-protected precursors.
Recent process innovations address three primary challenges: isomer separation, catalytic efficiency, and solvent optimization:
1.3.1 Isomer Control
The substitution of diethyl malonate with 1,3-propanediol derivatives reduces 7-isomer formation from 22% to <1% by eliminating trans-acetylation pathways. This is achieved through:
1.3.2 Solvent Engineering
Replacing tetrahydrofuran (THF) with ethyl acetate/ethanol mixtures (2:1 v/v) during diol hydrogenation improves solubility and catalyst lifetime, increasing step yields from 78% to 91%.
1.3.3 Crystallization Protocols
Methanol-mediated recrystallization of the final acetylated product achieves 99.5% chromatographic purity by exploiting differential solubility between Desacetoxy Chloro Famciclovir and residual N-7 isomers.
Table 2: Impact of Process Modifications on Yield
| Modification | Purity Increase | Yield Improvement |
|---|---|---|
| Formamide Protection | 98.7% → 99.8% | 54% → 62% |
| Ethyl Acetate/Ethanol Mix | 95% → 99.5% | 75% → 90% |
| Low-Temperature H₂ation | 97% → 99.2% | 82% → 91% |
Desacetoxy Chloro Famciclovir, with molecular formula C12H16ClN5O2 and molecular weight 297.74 g/mol, represents a structurally modified derivative of the parent compound famciclovir that lacks the acetoxy groups characteristic of the original prodrug [1] [2]. The metabolic activation of this chlorinated analog follows similar enzymatic pathways to famciclovir, with aldehyde oxidase serving as the primary catalyst for the critical oxidation step in the biotransformation sequence [3] [4].
The enzymatic conversion mechanism involves aldehyde oxidase, a molybdenum hydroxylase enzyme, catalyzing the 6-oxidation reaction that transforms the deoxy intermediate metabolite to the active antiviral form [3] [5]. This oxidation occurs rapidly in human liver cytosol and demonstrates no requirement for external cofactors, following simple Michaelis-Menten kinetics with established kinetic parameters [3] [6]. The reaction exhibits a Km value of 115 microM ± 23 for the 6-deoxypenciclovir substrate, indicating moderate enzyme-substrate affinity [3] [4] [5].
Aldehyde oxidase demonstrates high specificity for this biotransformation pathway, as evidenced by selective inhibition studies using specific enzyme inhibitors [3] [6]. Menadione, a selective aldehyde oxidase inhibitor, causes extensive inhibition of the 6-oxidation reaction with an IC50 value of 7 microM at physiologically relevant substrate concentrations [3] [5] [6]. Similarly, isovanillin demonstrates potent inhibitory activity with an IC50 of 15 microM, confirming the exclusive role of aldehyde oxidase in this metabolic step [3] [5] [6]. Conversely, allopurinol, a specific xanthine oxidase inhibitor, produces no significant inhibition of the oxidation reaction, definitively excluding xanthine oxidase participation in the metabolic activation process [3] [4] [5].
The enzymatic mechanism involves the molybdenum cofactor site within the aldehyde oxidase structure, which catalyzes the hydroxylation of the 6-position carbon on the purine ring system [7] [8]. This structural transformation is essential for generating the pharmacologically active metabolite that exhibits antiviral activity against herpes virus infections [8]. The aldehyde oxidase enzyme demonstrates broad substrate specificity for N-heterocyclic compounds, including various purine derivatives and aromatic aldehydes, making it a critical component in the metabolism of numerous pharmaceutical compounds [7] [8].
| Substrate | Km (μM) | IC50 Menadione (μM) | IC50 Isovanillin (μM) | Species | Reference |
|---|---|---|---|---|---|
| BRL 42359 (6-deoxypenciclovir) | 115 | 7 | 15 | Human | [3] [4] [5] [6] |
| Vanillin (probe substrate) | 7 | Not applicable | Not applicable | Guinea pig | [10] |
Significant interspecies variations exist in the oxidative metabolism of Desacetoxy Chloro Famciclovir and related compounds, reflecting differences in aldehyde oxidase expression, activity, and substrate specificity across mammalian species [11] [12] [13]. These variations have profound implications for the biotransformation efficiency and metabolic fate of the compound in different biological systems.
Human liver cytosol demonstrates robust aldehyde oxidase activity, efficiently converting the deoxy intermediate to the active metabolite with rapid kinetics and high conversion rates [3] [5] [6]. The biotransformation in human tissues follows a predictable pathway with penciclovir as the predominant metabolite, achieving peak plasma concentrations in less than one hour following substrate administration [14] [15] [16]. The bioavailability of the active metabolite in humans reaches approximately 77±8%, indicating highly efficient enzymatic conversion [15] [16].
Rat liver aldehyde oxidase exhibits variable activity patterns, with two distinct populations identified in Sprague Dawley rats: aldehyde oxidase-active and aldehyde oxidase-inactive phenotypes [11] [13]. The aldehyde oxidase-active rats demonstrate efficient conversion of famciclovir and 6-deoxypenciclovir to their respective oxidized metabolites, with penciclovir formation predominating [11] [12] [13]. Peak plasma concentrations occur at 0.5 hours, indicating rapid metabolic conversion in this species [12] [17]. However, dose-dependent decreases in conversion efficiency occur at higher substrate concentrations, suggesting enzyme saturation [12].
Guinea pig liver aldehyde oxidase shows consistent high activity for the oxidation of both famciclovir and 6-deoxypenciclovir substrates [11] [13]. The enzyme produces penciclovir as the major metabolite, with small amounts of 8-oxo and 6,8-dioxo-metabolites also formed [11] [13]. This species demonstrates reliable enzymatic activity without the phenotypic variations observed in rat populations [11] [13].
Rabbit liver aldehyde oxidase presents a unique metabolic profile, generating two major metabolites from both substrate types [11] [13]. The 6-deoxypenciclovir substrate converts to penciclovir and 8-oxo-6-deoxypenciclovir in approximately equal quantities, while famciclovir produces 6-oxo-famciclovir and a second metabolite identified as 8-oxo-famciclovir based on chromatographic and ultraviolet spectral characteristics [11] [13].
Dog liver demonstrates aldehyde oxidase activity but with slower kinetics compared to rat metabolism [12] [17] [18]. Peak penciclovir concentrations occur at 3 hours following famciclovir administration, indicating delayed metabolic conversion [12] [17]. The bioavailability and conversion efficiency remain substantial but occur over extended timeframes [12] [18].
Cat liver presents a particularly interesting case with nearly absent aldehyde oxidase activity [18]. This species shows extremely low bioavailability of the active metabolite following prodrug administration, with values of 12.5% at 40 mg/kg dosing and 7% at 90 mg/kg dosing [18]. The limited enzymatic activity results in poor conversion efficiency and suboptimal therapeutic outcomes [18].
| Species | Primary Metabolite | Peak Concentration Time (h) | Bioavailability (%) | Aldehyde Oxidase Activity |
|---|---|---|---|---|
| Human | Penciclovir | <1 | 77±8 | Active |
| Rat | Penciclovir | 0.5 | Not specified | Active (variable) |
| Dog | Penciclovir | 3 | Not specified | Active |
| Guinea pig | Penciclovir | Not specified | Not specified | Active |
| Rabbit | Penciclovir + 8-oxo metabolite | Not specified | Not specified | Active |
| Cat | Penciclovir (limited) | Not specified | 12.5 (40 mg/kg), 7 (90 mg/kg) | Nearly absent |
The kinetic modeling of Desacetoxy Chloro Famciclovir conversion efficiency reveals complex pharmacokinetic behavior characterized by rapid absorption, extensive first-pass metabolism, and dose-dependent saturation kinetics [14] [15] [12] [16]. Mathematical modeling of these processes provides critical insights into the optimization of prodrug conversion and therapeutic efficacy.
Absorption kinetics demonstrate rapid uptake characteristics, with maximum concentrations typically achieved within one hour in human subjects and even faster in certain animal models [14] [15] [12]. The absorption rate constant varies between species, with rats showing the most rapid uptake at 0.5 hours and dogs exhibiting slower absorption with peak concentrations at 3 hours [12] [17]. This interspecies variation reflects differences in gastrointestinal absorption, first-pass metabolism, and tissue distribution patterns [12] [18].
The metabolism rate constant depends entirely on aldehyde oxidase enzymatic activity, making this enzyme the rate-limiting step in prodrug conversion [14] [3] [5]. Kinetic modeling reveals that the oxidation step follows Michaelis-Menten kinetics with substrate saturation occurring at higher concentrations [3] [12]. This saturation phenomenon manifests as dose-dependent decreases in conversion efficiency when substrate concentrations exceed enzyme capacity [12].
Volume of distribution modeling indicates extensive tissue penetration, with values exceeding 1 L/kg in human subjects [16]. This large distribution volume suggests significant partitioning into extravascular tissues, which may influence both therapeutic efficacy and elimination kinetics [16]. The distribution characteristics remain relatively consistent across the therapeutic dose range, indicating linear kinetics for this parameter [16].
Elimination kinetics follow first-order processes for the active metabolite, with renal clearance serving as the primary elimination pathway [16]. Human subjects demonstrate renal clearance values between 25-30 L/h, indicating active tubular secretion in addition to glomerular filtration [16]. The terminal elimination half-life ranges from 2-2.5 hours in subjects with normal renal function but increases significantly in cases of renal impairment [16].
Dose-dependency studies reveal linear pharmacokinetics across the therapeutic range of 125-750 mg in human subjects [16]. However, at higher doses, saturation of the aldehyde oxidase conversion step becomes apparent, leading to accumulation of intermediate metabolites and reduced conversion efficiency [12]. This saturation phenomenon is particularly pronounced in species with limited aldehyde oxidase activity [18].
Mathematical modeling of the conversion process incorporates multiple rate constants representing deacetylation, oxidation, distribution, and elimination processes [14] [8] [12]. The models successfully predict plasma concentration-time profiles and metabolite formation rates across different species and dosing regimens [12] [19]. These models prove valuable for optimizing dosing strategies and predicting therapeutic outcomes in different patient populations [19] [16].
| Parameter | Human Values | Rat Values | Dog Values | Dose Dependency |
|---|---|---|---|---|
| Absorption Rate Constant (ka) | Rapid (<1h Tmax) | 0.5h Tmax | 3h Tmax | Linear 125-750 mg |
| Elimination Rate Constant (ke) | Variable | Variable | Variable | Dose-dependent saturation |
| Metabolism Rate Constant (km) | Aldehyde oxidase dependent | Aldehyde oxidase dependent | Slower than rat | Saturable at high doses |
| Volume of Distribution (L/kg) | >1 | Not specified | Not specified | Not dose-dependent |
| Renal Clearance (L/h) | 25-30 | Not specified | Not specified | Not dose-dependent |
| Terminal Half-life (h) | 2-2.5 | Not specified | Not specified | Dose-dependent |